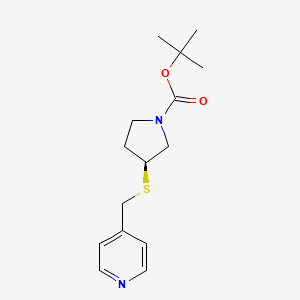

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyridinylmethylsulfanyl substituent at the 3-position and a tert-butyl carbamate protecting group. The tert-butyl ester group is a common protective strategy for amines, improving solubility and stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDVQNBDNIBRLH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122158 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354006-96-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354006-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C15H22N2O2S

- Molecular Weight : Approximately 294.41 g/mol

The structure includes:

- A pyrrolidine ring

- A pyridine moiety

- A tert-butyl ester group

These functional groups suggest a potential for diverse biological interactions, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit several biological activities:

- Enzyme Inhibition : The pyridine moiety is believed to interact with enzymes or receptors, potentially modulating biochemical pathways relevant to disease processes. Similar compounds have shown inhibitory effects on various enzymes, such as neuraminidase in influenza viruses .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, related pyrrolidine derivatives have been evaluated for their effectiveness against E. coli and Staphylococcus aureus, showing promising results .

- Cytotoxicity : Preliminary studies suggest that this compound may influence cell viability in human cell lines, indicating potential applications in cancer research. The cytotoxic effects observed in similar compounds warrant further investigation into the specific mechanisms involved .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-2-ylmethylthio)pyrrolidine | Pyrrolidine ring, thioether | Antimicrobial activity |

| 4-(Pyridin-3-yloxy)pyrrolidine | Pyrrolidine ring, ether | Antioxidant properties |

| 2-(Pyridin-4-yloxy)propanedioic acid | Dicarboxylic acid with pyridine | Anticancer activity |

The unique combination of the pyrrolidine structure with sulfur and carboxylic functionalities distinguishes (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester from these compounds. Its specific stereochemistry may also significantly influence its biological interactions.

The synthesis of this compound can be approached through various classical organic synthesis techniques combined with modern chiral resolution strategies. The mechanism of action is likely linked to its ability to bind to specific biological targets, which could be elucidated through further interaction studies using techniques like molecular docking and binding affinity assays.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit potential anticancer properties. The pyridine moiety may interact with specific enzymes or receptors involved in cancer pathways, suggesting that (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be explored for its efficacy against various cancer types .

2. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially modulating neurotransmitter systems or exhibiting antioxidant properties. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's .

Biological Research Applications

1. Enzyme Inhibition

The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, which are critical in various disease mechanisms. This application is particularly relevant in drug development for metabolic disorders .

2. Receptor Modulation

Due to its structural features, (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester might modulate receptor activity, influencing signaling pathways that are crucial in diseases such as diabetes and cardiovascular disorders .

Case Study 1: Anticancer Activity

A study investigating the effects of pyridine-containing compounds on cancer cell lines demonstrated that derivatives similar to (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, compounds structurally related to (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester showed promise in protecting neurons from damage. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cellular survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous molecules from the provided evidence:

Structural and Functional Analysis

Substituent Effects: Sulfur Linkers: The target compound’s pyridinylmethylsulfanyl group contrasts with sulfonates (e.g., tosyloxy in ) or sulfonamides (e.g., ). Sulfanyl (thioether) linkages are less polar than sulfonates but more resistant to hydrolysis than sulfonate esters. Pyridine vs.

Synthetic Routes: The target compound’s synthesis likely involves thiol nucleophilic substitution (similar to , which uses tosyl chloride for sulfonate formation). In contrast, amino-linked analogs (e.g., ) require coupling reagents like EDC/HOBt. Tert-butyl ester protection is a common strategy across all compounds, ensuring amine stability during multi-step syntheses .

Biological Relevance :

- Compounds with isoxazolyl or hydroxyethyl groups (e.g., ) show specificity for nicotinic receptors, while sulfonamide derivatives (e.g., ) are intermediates for enzyme inhibitors. The target compound’s pyridinylmethylsulfanyl group may target sulfur-binding enzymes (e.g., cysteine proteases).

Physicochemical Properties: The tert-butyl ester in all analogs enhances lipophilicity, aiding membrane permeability. Polar substituents (e.g., hydroxyethyl in ) counterbalance this, improving aqueous solubility. NMR data (δ values in ) reveal distinct shifts for sulfanyl (~2.5–3.5 ppm) versus amino (~5–6 ppm) protons, aiding structural characterization.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with high enantiomeric purity?

- Methodology :

- Stepwise synthesis : Begin with tert-butyl (S)-pyrrolidine-1-carboxylate. Introduce the pyridin-4-ylmethylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert atmosphere to avoid oxidation .

- Stereochemical control : Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective enzymatic methods to preserve the (S)-configuration .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm enantiopurity via chiral HPLC (Chiralpak IA column, 80:20 n-hexane/isopropanol) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key methods :

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.4–8.6 ppm, tert-butyl group at δ 1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~337.15 g/mol) .

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Q. What safety protocols are essential during handling and storage?

- Safety measures :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (compound may release irritants under decomposition) .

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent moisture absorption and sulfanyl group oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

- Approach :

- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., sulfur nucleophilicity in pyridin-4-ylmethylsulfanyl substitution) .

- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on yield (e.g., DMF vs. THF) .

- Kinetic analysis : Apply Arrhenius equations to determine ideal temperature ranges (typically 0–25°C for thiol-based reactions) .

Q. How do structural modifications (e.g., pyridinyl vs. thiophene substituents) impact biological activity?

- Experimental design :

- Comparative SAR studies : Synthesize analogs (e.g., replacing pyridinyl with thiophene) and test inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .

- LogP measurement : Determine lipophilicity using shake-flask method; pyridinyl groups increase solubility compared to thiophene derivatives .

- Crystallographic docking : Map binding interactions using Protein Data Bank (PDB) structures to rationalize activity differences .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

- Troubleshooting :

- Purity assessment : Re-analyze batches via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .

- Polymorphism screening : Perform solvent-mediated crystallization trials (e.g., acetonitrile vs. methanol) to identify stable polymorphs .

- Inter-lab validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate 10°C/min under N) .

Q. What mechanistic insights explain the stability of the tert-butyl ester under acidic conditions?

- Mechanistic analysis :

- Protecting group kinetics : Monitor ester hydrolysis via H NMR in CDCl/TFA-d mixtures; tert-butyl esters resist cleavage below pH 3 due to steric hindrance .

- Comparative studies : Contrast with methyl esters (cleaved rapidly at pH 2) to highlight tert-butyl’s robustness .

- Theoretical support : Calculate activation energies for hydrolysis pathways using Gaussian09 to confirm steric effects dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.